molecular formula C6H9N3O2 B169246 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 103259-35-4

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No. B169246
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic building block . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . The empirical formula is C6H9N3O2 .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate can be represented as C6H9N3O2 . The molecular weight is 155.15 .


Chemical Reactions Analysis

Ethyl 5-amino-1H-pyrazole-4-carboxylate may be used as an internal standard for the GC-MS determination of etomidate . It is also used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-4-carboxylate has a molecular weight of 169.1811 . It is a solid at room temperature . The InChI code is 1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate is a type of 5-amino-pyrazole, which are known to be potent reagents in organic and medicinal synthesis .
    • These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • The outcomes of these applications are the production of a wide variety of organic molecules with versatile functionalities .
  • Pharmaceutics and Medicinal Chemistry

    • 5-amino-pyrazoles, including ethyl 5-amino-1H-pyrazole-4-carboxylate, are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry .
    • They are used in the synthesis of various drugs and functional materials .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .
  • Synthesis of Isoxazole Derivatives

    • Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
    • The methods of application typically involve organic synthesis .
    • The outcomes include the production of these isoxazole derivatives .
  • Synthesis of Herbicides

    • Ethyl pyrazole-4-carboxylate, a similar compound to ethyl 5-amino-1H-pyrazole-4-carboxylate, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
    • These compounds are used as herbicides .
    • The methods of application typically involve organic synthesis .
    • The outcomes include the production of these herbicides .
  • Synthesis of Polymers

    • 5-Amino-pyrazoles, including ethyl 5-amino-1H-pyrazole-4-carboxylate, are common motifs in a wide range of synthesized polymers .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .
  • Synthesis of Dyes

    • Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of synthesized dyes .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .
  • Synthesis of Unique Chemicals

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate is provided by some chemical companies like Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .
  • Synthesis of Nitrogen-Based Heterocycles

    • Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of synthesized drugs .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .
  • Synthesis of Functional Materials

    • Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of synthesized functional materials .
    • The methods of application typically involve various synthetic transformations .
    • The outcomes include the production of novel and applicable heterocyclic compounds .

Safety And Hazards

Ethyl 5-amino-1H-pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment is recommended when handling this chemical .

properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

CAS RN

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6994-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1H-pyrazole-4-carboxylate

Citations

For This Compound
46
Citations
S Jose, A Sankar, A Kumar, M Joseph - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… of ethyl 5-amino-1H-pyrazole-4-carboxylate and (7-chloro-4-… , synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate 2 was … , we synthesized ethyl 5-amino-1H-pyrazole-4-carboxylate 2 …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
N Suresh, B Veera Durgarao… - Letters in Drug …, 2017 - ingentaconnect.com
… In the beginning of our study the three-component reaction of ethyl-5-amino-1H-pyrazole-4-carboxylate (1), benzaldehyde (2a) and 1-ethynyl-4-methylbenzene (3a) was performed in …
Number of citations: 5 www.ingentaconnect.com
SV Nielsen, EB Pedersen - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
… 4‐Arylamino‐5,6,7,8‐tetrahydro‐1H‐pyrazolo[3,4‐b]quinolines 2 have been synthesized from ethyl 5‐amino‐1H‐pyrazole‐4‐carboxylate (1) and cyclohexanone by heating in a …
J Liu, DZ Song, YQ Tian, XW Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
… This intermediate was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with 4,4,4-trifluoro-1-(4-fluorophenyl)butane1,3-dione and then saponification with sodium …
Number of citations: 5 journals.sagepub.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
… To a solution of compounds 8-14 (2.8 mmol) in a mixture of acetic acid/water (2:1, 10 mL) was added ethyl 5-amino-1Hpyrazole-4-carboxylate (1 mol eq) and the reaction was heated at …
Number of citations: 29 www.academia.edu
S Deshmukh, K Dingore, V Gaikwad… - Journal of Chemical …, 2016 - Springer
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl- 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-…
Number of citations: 30 link.springer.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
IA Hashmi, H Feist, M Michalik, H Reinke… - … für Naturforschung B, 2006 - degruyter.com
… To a vigorously stirred solution of 1 (100 mg, 0.26 mmol) and ethyl 5-amino-1H-pyrazole-4-carboxylate (61.5 mg, 0.4 mmol) in anhyd THF (5 ml) LiHMDS (0.7 ml, 0.8 mmol) was added …
Number of citations: 4 www.degruyter.com
OO Stepaniuk, VO Matvienko, IS Kondratov… - …, 2012 - thieme-connect.com
… The title compound was obtained by reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate (5d) (7.75 g, 50 mmol) and enone 2c (9.2 g, 50 mmol) using an identical procedure to that …
Number of citations: 15 www.thieme-connect.com
SR Sagar, JK Agarwal, DH Pandya, RP Dash… - Bioorganic & Medicinal …, 2015 - Elsevier
… Pyrazole synthesis was carried out by reaction of hydrazine derivatives with ethylethoxymethylene cyanoacetate (1) to obtain substituted ethyl 5-amino-1H-pyrazole-4-carboxylate (2). …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.